Cas no 1891438-46-2 (methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate)

Methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate is a synthetic intermediate with potential applications in pharmaceutical and fine chemical synthesis. Its structure features a hydroxyacetate moiety attached to a dihydroindenyl group, offering versatility in further functionalization. The compound’s key advantages include its well-defined stereochemistry and the presence of both hydroxyl and ester functional groups, which facilitate selective modifications. Its stability under standard conditions makes it suitable for multi-step synthetic routes. This intermediate may serve as a precursor for bioactive molecules, particularly in the development of indane-based compounds. Proper handling and storage under inert conditions are recommended to preserve its reactivity and purity.
methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate structure
1891438-46-2 structure
Product Name:methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate
CAS No:1891438-46-2
MF:C12H14O3
MW:206.237763881683
CID:6329753
PubChem ID:117294719
Update Time:2025-06-10

methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate
    • 1891438-46-2
    • EN300-1748237
    • Inchi: 1S/C12H14O3/c1-15-12(14)11(13)10-7-3-5-8-4-2-6-9(8)10/h3,5,7,11,13H,2,4,6H2,1H3
    • InChI Key: CPIZIIDALOVAFD-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1=CC=CC2CCCC=21

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate

Methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate (CAS No. 1891438-46-2): An Overview

Methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate (CAS No. 1891438-46-2) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of indanone derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate features a methyl ester group attached to a hydroxyacetic acid moiety, which is further substituted with a 2,3-dihydroindenyl ring. This intricate structure confers the compound with specific physicochemical properties that make it an attractive candidate for various therapeutic applications. Recent studies have highlighted its potential as a lead compound in the development of novel drugs targeting neurological disorders and inflammatory conditions.

In the context of medicinal chemistry, the synthesis and characterization of methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate have been extensively explored. The compound can be synthesized through a multi-step process involving the reaction of 4-bromomethylindanone with an appropriate alcohol followed by esterification. The resulting product is typically purified using column chromatography to ensure high purity and consistency. The detailed synthetic route and optimization strategies have been published in several peer-reviewed journals, providing valuable insights for researchers and chemists working in this field.

One of the key areas of interest in the study of methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate is its biological activity. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promising neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in in vitro models of neurodegenerative diseases. These findings suggest that methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate could be a valuable candidate for further development as a therapeutic agent.

The pharmacokinetic profile of methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate has also been investigated to understand its behavior in biological systems. Studies have shown that the compound has good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for oral administration. However, further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic efficacy.

In addition to its potential therapeutic applications, methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate has been studied for its use as a building block in organic synthesis. Its versatile chemical structure allows it to be readily modified through various functional group transformations, enabling the synthesis of a wide range of derivatives with diverse biological activities. This makes it an important intermediate in the development of new chemical entities (NCEs) for drug discovery programs.

The safety profile of methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, as with any new chemical entity, comprehensive safety evaluations are essential before advancing to clinical trials.

Recent advancements in computational chemistry have also contributed to our understanding of methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate. Molecular modeling studies have provided insights into its binding interactions with target proteins and receptors, helping to elucidate its mechanism of action at the molecular level. These computational tools are invaluable for optimizing lead compounds and designing more potent derivatives with improved selectivity and reduced side effects.

In conclusion, methyl 2-(2,3-dihydro-1H-inden-4-yl)-2-hydroxyacetate (CAS No. 1891438-46-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent targeting inflammatory and neurological disorders. Ongoing research efforts aim to optimize its properties and explore its full therapeutic potential.

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